

Application Notes and Protocols: Transwell Migration Assay Using Ac2-12

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Compound of Interest

Compound Name: Ac2-12

Cat. No.: B561555

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Introduction

Ac2-12 is a synthetic peptide that mimics the N-terminal region of Annexin A1, a protein with potent anti-inflammatory and pro-resolving functions. Annexin A1 and its mimetic peptides, including **Ac2-12** and the well-studied Ac2-26, have been shown to influence cell migration, a fundamental process in wound healing, immune responses, and cancer metastasis.^{[1][2]} These peptides primarily exert their effects through the Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors.^{[1][3][4][5]} Activation of FPRs can trigger a cascade of intracellular signaling events, including the MAPK/ERK and PI3K/Akt pathways, leading to cytoskeletal rearrangements and directed cell movement.^{[4][6]} This document provides a detailed protocol for utilizing the Transwell migration assay to investigate the effects of **Ac2-12** on cell migration.

Data Presentation

The following table summarizes the expected quantitative data from a Transwell migration assay investigating the effect of **Ac2-12**.

Treatment Group	Ac2-12 Concentration (μM)	Mean Number of Migrated Cells per Field	Standard Deviation	% Migration Relative to Control
Negative Control	0	100	± 15	100%
Ac2-12	0.1	150	± 20	150%
Ac2-12	1	250	± 30	250%
Ac2-12	10	180	± 25	180%
Positive Control (e.g., FBS)	10%	400	± 45	400%
FPR Antagonist + Ac2-12	1 μM + Antagonist	110	± 18	110%

Experimental Protocols

Protocol: Transwell Migration Assay with Ac2-12

This protocol is designed to assess the chemotactic effect of **Ac2-12** on a cell line of interest (e.g., fibroblasts, endothelial cells, or cancer cells).

Materials:

- **Ac2-12** peptide
- Cell line of interest
- Transwell inserts (e.g., 8.0 μm pore size for most adherent cells)
- 24-well companion plates
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- Bovine Serum Albumin (BSA)

- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
- Cotton swabs
- Microscope with imaging capabilities

Procedure:

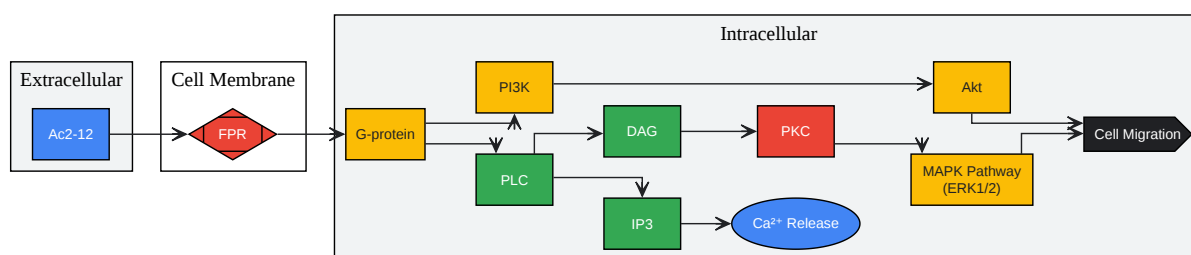
- Cell Culture and Starvation:
 - Culture the cells to 70-80% confluency in complete medium.
 - The day before the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours. This starvation step enhances the migratory response to chemoattractants.
- Preparation of Chemoattractant and Cell Suspension:
 - Prepare different concentrations of **Ac2-12** (e.g., 0.1 μ M, 1 μ M, 10 μ M) in serum-free medium containing a low concentration of BSA (e.g., 0.1%) to act as a chemoattractant.
 - Include a negative control (serum-free medium with 0.1% BSA) and a positive control (e.g., complete medium with 10% FBS).
 - Harvest the starved cells using Trypsin-EDTA, neutralize with complete medium, and then centrifuge.
 - Resuspend the cell pellet in serum-free medium with 0.1% BSA to a final concentration of 1×10^5 cells/mL.
- Assay Setup:[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Add 600 μL of the prepared chemoattractant solutions (including controls) to the lower wells of the 24-well plate.
- Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
- Add 100 μL of the cell suspension (1×10^4 cells) to the upper chamber of each Transwell insert.
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO_2 . The incubation time will vary depending on the cell type's migratory capacity (typically ranging from 4 to 24 hours).
- Fixation and Staining:
 - After incubation, carefully remove the Transwell inserts from the wells.
 - Use a cotton swab to gently wipe the inside of the upper chamber to remove non-migrated cells.
 - Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes at room temperature.
 - Wash the inserts with PBS.
 - Stain the migrated cells by immersing the inserts in a staining solution for 10-15 minutes.
 - Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
- Quantification:
 - Once dry, visualize the stained cells under a microscope.
 - Capture images from several random fields of view for each membrane.

- Count the number of migrated cells per field. The data can be expressed as the average number of migrated cells per field or as a percentage of migration compared to the negative control.

Mandatory Visualization

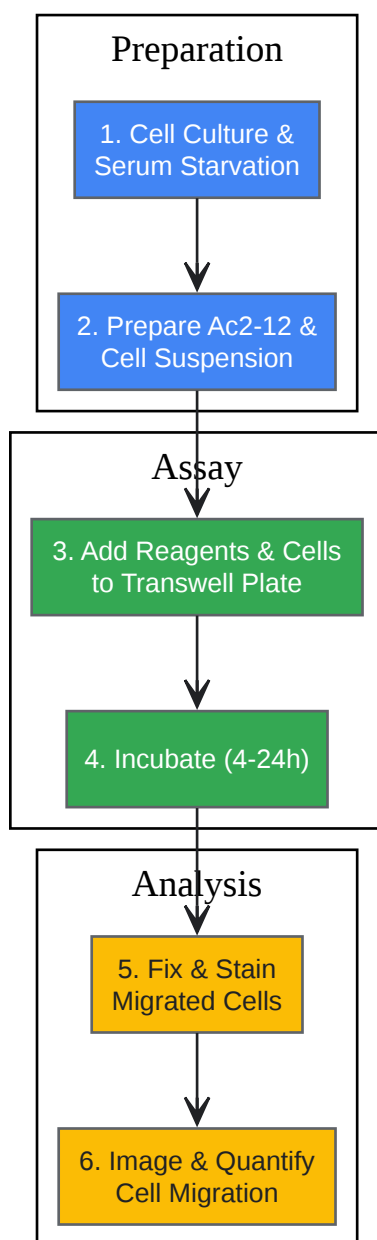
Ac2-12 Signaling Pathway



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Caption: **Ac2-12** signaling cascade initiating cell migration.

Transwell Migration Assay Workflow



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Caption: Workflow of the Transwell migration assay.

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